molecular formula C20H16Cl2O3 B4829236 Naphthalen-2-yl 4-(2,4-dichlorophenoxy)butanoate

Naphthalen-2-yl 4-(2,4-dichlorophenoxy)butanoate

Cat. No.: B4829236
M. Wt: 375.2 g/mol
InChI Key: PQZAGASUPXGFIK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Naphthalen-2-yl 4-(2,4-dichlorophenoxy)butanoate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Naphthalen-2-yl 4-(2,4-dichlorophenoxy)butanoate has various scientific research applications, including:

Mechanism of Action

The mechanism of action of naphthalen-2-yl 4-(2,4-dichlorophenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring and dichlorophenoxy group can interact with hydrophobic pockets in proteins, leading to inhibition or activation of the target protein . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Naphthalen-2-yl 4-(2,4-dichlorophenoxy)butanoate can be compared with other similar compounds, such as:

    Naphthalen-2-yl 4-(2,4-dichlorophenoxy)acetate: Similar structure but with an acetate group instead of a butanoate group.

    Naphthalen-2-yl 4-(2,4-dichlorophenoxy)propanoate: Similar structure but with a propanoate group instead of a butanoate group.

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties .

Properties

IUPAC Name

naphthalen-2-yl 4-(2,4-dichlorophenoxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2O3/c21-16-8-10-19(18(22)13-16)24-11-3-6-20(23)25-17-9-7-14-4-1-2-5-15(14)12-17/h1-2,4-5,7-10,12-13H,3,6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZAGASUPXGFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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